Cyclohexane

Description

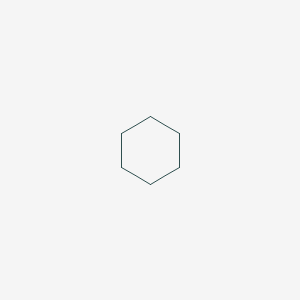

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTMQSROBMDMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cyclohexane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cyclohexane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25012-93-5 | |

| Record name | Poly(hexamethylene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25012-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021923 | |

| Record name | Cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclohexane appears as a clear colorless liquid with a petroleum-like odor. Used to make nylon, as a solvent, paint remover, and to make other chemicals. Flash point -4 °F. Density 6.5 lb / gal (less than water) and insoluble in water. Vapors heavier than air., Gas or Vapor; Liquid, Colorless liquid with a sweet, chloroform-like odor; Note: A solid below 44 degrees F; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, chloroform-like odor., Colorless liquid with a sweet, chloroform-like odor. [Note: A solid below 44 °F.] | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

177.3 °F at 760 mmHg (NTP, 1992), 80.7 °C at 760 mm Hg, 80.00 to 82.00 °C. @ 760.00 mm Hg, 81 °C, 177 °F | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-4 °F (NTP, 1992), -4 °F, 1 °F (-18 °C) (closed cup), -18 °C c.c., 0 °F | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992), In water, 55 mg/L at 25 °C, Solubility in water at 23.5 °C (w/w): 0.0052%, Miscible in ethanol, ether, acetone, benzene, ligroin, carbon tetrachloride, Miscible with olive oil, 100 mL of methanol dissolves 57 grams cyclohexane at 20 °C, 0.055 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0058 (very poor), Insoluble | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.779 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7781 at 20 °C/4 °C, % IN SATURATED AIR (760 MM HG) 13.66 AT 26.3 °C; DENSITY OF SATURATED, VAPOR-AIR MIXT AT 760 MM HG (AIR = 1) 1.23 AT 26 °C, Relative density (water = 1): 0.8, 0.78 | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.98 (Air = 1), Relative vapor density (air = 1): 2.9, 2.9 | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

95 mmHg at 68 °F ; 100 mmHg at 77.9 °F (NTP, 1992), 96.9 [mmHg], Vapor pressure = 13.0 kPa at 25 °C, Vapor pressure = 51.901 kPa at 60 °C, 96.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10.3, 78 mmHg | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Impurities are unconverted benzene, aliphatic hydrocarbons in the benzene feed to the hydrogenation unit, methylcyclopentane formed by isomerization of cyclohexane, and methylcyclohexane formed by hydrogenation of the small amount of toluene in benzene. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless mobile liquid, Colorless liquid [Note: A solid below 44 degrees F] | |

CAS No. |

110-82-7 | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48K5MKG32S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GU602160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

43.7 °F (NTP, 1992), 6.47 °C, 6.5 °C, 7 °C, 44 °F | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

energy profile of cyclohexane chair flip

An In-depth Technical Guide to the Energy Profile of the Cyclohexane Chair Flip

Abstract

The conformational dynamics of the this compound ring, particularly the chair-to-chair interconversion or "ring flip," represent a cornerstone of modern stereochemistry. This process, governed by a well-defined energetic landscape, has profound implications for molecular recognition, reactivity, and pharmacodynamics. In drug development, the spatial arrangement of substituents on a this compound scaffold can dictate a molecule's ability to bind to its biological target. This guide provides a detailed exploration of the energetic profile of the this compound chair flip, delineates the key conformational states, and presents the theoretical and experimental methodologies employed for its characterization. It is intended for researchers, medicinal chemists, and computational scientists who require a deep, mechanistic understanding of this fundamental process.

The Principle of Conformational Isomerism in this compound

Unlike its planar representation in simple line-angle formulas, the this compound ring is not flat. A planar hexagonal structure would necessitate C-C-C bond angles of 120°, a significant deviation from the ideal tetrahedral angle of approximately 109.5° for sp³-hybridized carbons.[1][2] This deviation would induce substantial angle strain. Furthermore, a planar arrangement would force all adjacent carbon-hydrogen bonds into a fully eclipsed conformation, creating severe torsional strain.[2][3]

To alleviate these combined strains, the this compound ring puckers into non-planar conformations.[4] The most energetically favorable of these is the chair conformation .[2][5] In this arrangement, all C-C-C bond angles are close to the ideal 109.5°, and all C-H bonds along the ring's periphery are perfectly staggered, effectively eliminating both angle and torsional strain.[6][7] This inherent stability makes the chair conformation the ground state, with over 99.9% of this compound molecules occupying this form at room temperature.[1][8]

The twelve hydrogen atoms in the chair conformation are not equivalent and are classified into two distinct sets:

-

Axial (a): Six hydrogens are oriented parallel to the principal C3 symmetry axis, pointing alternately up and down above and below the ring's approximate plane.[4][9]

-

Equatorial (e): The other six hydrogens are located around the "equator" of the ring and point outwards from the periphery.[4][9]

The Energetic Landscape of the Chair Flip

The "chair flip" is the process of interconversion between two equivalent chair conformations, during which all axial substituents become equatorial, and all equatorial substituents become axial.[10][11] This is not a simple, single-step process but a rapid dynamic equilibrium that proceeds through several higher-energy intermediate and transition states.[4][12] At room temperature, this interconversion occurs approximately 100,000 times per second.[8][13] The journey from one chair to the other is best described by an energy profile diagram.

Key Conformations and Transition States

The interconversion pathway involves the following key structures:

-

Chair (C): The global energy minimum (relative energy: 0 kJ/mol). It is the most stable conformation due to the absence of angle and torsional strain.[3][8]

-

Half-Chair (HC): The transition state with the highest energy. To initiate the flip, one carbon atom moves out of the chair's base, forcing five carbons into a near-planar arrangement.[3][14] This conformation suffers from significant angle and torsional strain, making it the energetic peak of the entire process.[8][12] It represents the primary energy barrier to the chair flip.[3]

-

Twist-Boat (TB): An energy minimum, or intermediate, on the pathway. The twist-boat is more stable than the boat conformation because it relieves some of the steric and torsional strain present in the boat.[5][8] Specifically, the flagpole hydrogen interactions and eclipsing interactions are reduced.[5]

-

Boat (B): A transition state connecting two twist-boat conformations.[1] While often depicted as an intermediate, it is less stable than the twist-boat. Its higher energy is attributed to two primary factors: unfavorable steric repulsion between the two "flagpole" hydrogens pointing towards each other across the ring, and torsional strain from eclipsed hydrogens along the sides of the "boat".[5][6][8]

The complete pathway for a chair-to-chair interconversion is as follows:

Chair ⇌ Half-Chair ⇌ Twist-Boat ⇌ Boat ⇌ Twist-Boat ⇌ Half-Chair ⇌ Chair'

Quantitative Energy Profile

The energy differences between these conformations have been determined through a combination of experimental techniques, primarily NMR spectroscopy, and computational modeling.[10][15][16]

| Conformation/Transition State | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) | Role in Interconversion | Key Strain Factors |

| Chair | 0 | 0 | Ground State | Strain-free |

| Twist-Boat | ~23 | ~5.5 | Intermediate | Moderate torsional strain |

| Boat | ~29 - 30 | ~6.9 - 7.1 | Transition State | Severe flagpole steric strain, torsional strain[5][6] |

| Half-Chair | ~45 | ~10 - 11 | Primary Transition State | High angle and torsional strain[3][8][12] |

Note: The exact energy values may vary slightly across different literature sources and computational methods.

Visualization of the Energy Profile

The relationship between the conformations and their relative energies is best visualized with a conformational energy diagram.

Caption: Energy profile for the this compound chair-to-chair interconversion.

Methodologies for Characterization

The study of the chair flip's energy profile relies on both experimental and computational approaches that validate and complement each other.

Experimental Protocol: Dynamic NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental tool for quantifying the energy barrier of the chair flip.[16] At room temperature, the interconversion is so rapid on the NMR timescale that the distinct axial and equatorial protons are averaged into a single, sharp signal.[13][17] However, as the temperature is lowered, the rate of the flip decreases.

Below a certain temperature, known as the coalescence temperature , the interconversion becomes slow enough for the NMR spectrometer to resolve the separate signals for the axial and equatorial protons.[13] By analyzing the line shapes of the NMR signals at various temperatures, the rate constant for the interconversion can be determined, and from this, the Gibbs free energy of activation (ΔG‡) can be calculated using the Eyring equation.

Step-by-Step Methodology: Low-Temperature ¹H NMR

-

Sample Preparation: A solution of this compound (or a deuterated variant like this compound-d₁₁ to simplify the spectrum) is prepared in a suitable low-freezing point solvent (e.g., carbon disulfide, CS₂).[10][12]

-

Initial Spectrum Acquisition: A standard ¹H NMR spectrum is acquired at room temperature (~298 K). A single peak for all 12 protons should be observed, confirming rapid interconversion.

-

Temperature Reduction: The temperature of the NMR probe is gradually lowered. Spectra are acquired at regular intervals (e.g., every 10 K).

-

Observation of Coalescence: As the temperature decreases, the single peak will broaden significantly. The temperature at which the single peak begins to resolve into two distinct signals is the coalescence temperature.

-

Low-Temperature Spectrum: At a sufficiently low temperature (e.g., below -100 °C), two distinct, well-resolved signals of equal intensity are observed, corresponding to the now chemically distinct axial and equatorial protons.[10][12]

-

Data Analysis: The activation energy barrier (ΔG‡) is calculated from the rate constant at the coalescence temperature. This value corresponds to the energy difference between the chair ground state and the half-chair transition state.

Caption: Experimental workflow for determining the chair flip energy barrier via NMR.

Computational Chemistry Protocols

Computational methods provide a powerful means to model the entire energy surface of the chair flip, complementing experimental data.[15][16]

General Workflow for Conformational Analysis:

-

Structure Generation: Initial 3D coordinates for all relevant conformations (chair, boat, twist-boat, half-chair) are generated.

-

Method Selection: A suitable computational method is chosen. Common choices include:

-

Molecular Mechanics (MM): Fast, good for initial screening of large molecules.[10]

-

Density Functional Theory (DFT): Offers a good balance of accuracy and computational cost, widely used for conformational energies.[15]

-

Ab Initio Methods (e.g., MP2, CCSD(T)): High accuracy but computationally expensive, often used for benchmarking.[15]

-

-

Geometry Optimization: The geometry of each conformation is optimized to find the nearest local energy minimum (for intermediates like the chair and twist-boat) or first-order saddle point (for transition states like the boat and half-chair).

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary point. Minima will have all real frequencies, while transition states will have exactly one imaginary frequency corresponding to the reaction coordinate.

-

Energy Calculation: Single-point energy calculations are performed at a high level of theory to obtain accurate relative energies for all optimized structures.

-

Energy Profile Construction: The calculated relative energies are plotted to construct the full conformational energy profile.

Implications in Drug Development and Molecular Design

The principles of this compound conformational analysis are critical in medicinal chemistry. The biological activity of a drug often depends on a precise three-dimensional arrangement of its functional groups to fit into a protein's binding site.

-

Receptor Binding: For a substituted this compound ring in a drug molecule, one chair conformer may present the necessary pharmacophore in the correct spatial orientation for binding, while the flipped conformer may be completely inactive. The energy difference between the active and inactive conformers (governed by factors like 1,3-diaxial interactions) determines the population of the bioactive conformation.[7][9]

-

Conformational Locking: Medicinal chemists often design molecules with bulky substituents (e.g., a tert-butyl group) that have a very strong preference for the equatorial position.[18] This effectively "locks" the ring into a single, predictable chair conformation, ensuring that the desired functional groups are held in the required axial or equatorial positions for optimal target engagement.

-

Reactivity and Metabolism: The axial or equatorial position of a group can influence its chemical reactivity and susceptibility to metabolic enzymes, affecting the drug's pharmacokinetic profile.

Conclusion

The chair flip of this compound is a rapid and fundamental conformational process defined by a precise energetic landscape. The stability of the chair conformation arises from its ability to minimize angle and torsional strain, while the interconversion is dictated by the high-energy half-chair transition state, which imposes an energy barrier of approximately 45 kJ/mol. Understanding this energy profile, through both advanced spectroscopic techniques like dynamic NMR and robust computational modeling, is not merely an academic exercise. It provides chemists and drug development professionals with the foundational knowledge to predict and control molecular shape, a critical determinant of biological function and therapeutic efficacy.

References

-

Chemistry LibreTexts. (2022, September 24). 4.5: Conformations of this compound. Available at: [Link]

-

Wikipedia. (n.d.). This compound conformation. Retrieved January 4, 2026, from [Link]

-

University of Wisconsin-Platteville. (n.d.). This compound Conformational Analysis. Available at: [Link]

-

Master Organic Chemistry. (2014, May 30). The this compound Chair Flip. Available at: [Link]

-

St. Olaf College. (n.d.). This compound Conformations. Available at: [Link]

-

Allen, A. (n.d.). Conformation of this compound: Chair, Boat & Energy Profile. Available at: [Link]

-

OpenOChem Learn. (n.d.). This compound. Available at: [Link]

-

Master Organic Chemistry. (2014, June 6). The this compound Chair Flip – Energy Diagram. Available at: [Link]

-

JoVE. (2023, April 30). Video: Conformations of this compound. Available at: [Link]

-

Master Organic Chemistry. (2014, April 18). Conformations of this compound (and Cyclopentane). Available at: [Link]

-

Chemistry LibreTexts. (2020, May 30). 4.7: this compound Conformations. Available at: [Link]

-

JoVE. (2024, December 5). Video: ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution. Available at: [Link]

-

Algor Cards. (n.d.). This compound Conformational Analysis. Available at: [Link]

-

Chem Wonders. (2020, July 2). Why this compound gives two signals in H-NMR spectrum? [Video]. YouTube. Available at: [Link]

-

Kwantlen Polytechnic University. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules. In Introduction to Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. Available at: [Link]

-

Chemistry LibreTexts. (2021, December 15). 4.3: Conformation Analysis of this compound. Available at: [Link]

Sources

- 1. This compound conformation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound Conformational Analysis [research.cm.utexas.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound Conformations | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]

- 6. Video: Conformations of this compound [jove.com]

- 7. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Video: ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution [jove.com]

- 14. Conformation of this compound: Chair, Boat & Energy Profile [allen.in]

- 15. benchchem.com [benchchem.com]

- 16. This compound Conformational Analysis | Algor Cards [cards.algoreducation.com]

- 17. youtube.com [youtube.com]

- 18. conformanalthis compound [sas.upenn.edu]

Unveiling the Energetic Landscape of Cyclohexane: A Technical Guide to Calculating the Ring Inversion Barrier

Abstract

The conformational flexibility of the cyclohexane ring is a cornerstone of stereochemistry and has profound implications in medicinal chemistry and materials science. The interconversion between its two stable chair conformations, known as ring inversion, is not instantaneous but is governed by a specific energy barrier. Understanding and quantifying this barrier is crucial for predicting molecular behavior and designing novel chemical entities. This in-depth technical guide provides a comprehensive overview of the state-of-the-art experimental and computational methodologies employed to determine the energy barrier of this compound ring inversion. We delve into the theoretical underpinnings of Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy and computational chemistry, offering field-proven insights and detailed, step-by-step protocols for researchers, scientists, and drug development professionals.

The Dynamic World of this compound: An Introduction

The this compound ring is not a static, planar entity. To alleviate torsional and angle strain, it predominantly adopts a puckered "chair" conformation, which is the global energy minimum.[1] In this conformation, the hydrogen atoms (or other substituents) are oriented in two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).

At room temperature, this compound undergoes a rapid conformational change known as ring inversion or "ring flipping."[2] This process involves the interconversion between two equivalent chair conformations, during which all axial substituents become equatorial, and all equatorial substituents become axial.[2] However, this inversion is not a simple, direct process. It proceeds through several higher-energy intermediate conformations, including the "half-chair," "twist-boat," and "boat" forms. The highest energy point on this reaction coordinate, the half-chair conformation, represents the transition state, and the energy required to reach it is the activation energy barrier for ring inversion.[3][4]

The magnitude of this energy barrier, typically around 10-11 kcal/mol, is a critical parameter.[3] It dictates the rate of interconversion, which in turn influences a molecule's reactivity, its ability to bind to a receptor, and its overall physicochemical properties. Therefore, the accurate determination of this barrier is of significant scientific and practical importance.

Experimental Determination: Harnessing the Power of Dynamic NMR (DNMR) Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is the quintessential experimental technique for quantifying the kinetics of dynamic processes like ring inversion.[5][6] The principle lies in observing the changes in the NMR spectrum of a molecule as a function of temperature.

The Causality Behind DNMR: From Coalescence to Kinetics

At room temperature, the ring inversion of this compound is so rapid that the NMR spectrometer detects only an average signal for the axial and equatorial protons, resulting in a single sharp peak.[3] As the temperature is lowered, the rate of inversion slows down. When the rate of exchange becomes comparable to the difference in the resonance frequencies of the axial and equatorial protons, the single peak broadens.

Upon further cooling, a critical temperature is reached, known as the coalescence temperature (Tc) . At this point, the single broad peak begins to resolve into two separate signals corresponding to the now distinct axial and equatorial protons. Below the coalescence temperature, two well-resolved signals are observed, indicating that the ring inversion is slow on the NMR timescale.[5]

The coalescence temperature is the key experimental observable that allows us to calculate the rate constant (k) for the ring inversion at that specific temperature. From the rate constant, we can then determine the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to inversion.

Self-Validating Protocol: A Step-by-Step DNMR Experiment

The following protocol outlines a robust workflow for determining the ring inversion barrier of a substituted this compound, which is often used to avoid the complexity of the parent this compound's proton-proton couplings.

Step 1: Sample Preparation

-

Dissolve a suitable derivative of this compound (e.g., this compound-d11 to observe a single proton, or a substituted this compound where axial and equatorial protons have distinct chemical shifts) in a low-freezing point solvent (e.g., deuterated chloroform, dichloromethane, or toluene).

-

The concentration should be optimized to give a good signal-to-noise ratio in a reasonable number of scans.

Step 2: High-Temperature Spectrum Acquisition

-

Acquire a standard 1H NMR spectrum at room temperature to serve as a reference. At this temperature, a single, time-averaged signal for the protons of interest should be observed.

Step 3: Variable Temperature (VT) NMR Measurements

-

Gradually lower the temperature of the NMR probe in increments of 5-10 K.

-

Allow the sample to equilibrate at each temperature for a few minutes before acquiring a spectrum.

-

Observe the broadening of the signal of interest as the temperature decreases.

Step 4: Identification of the Coalescence Temperature (Tc)

-

Carefully pinpoint the temperature at which the single broad peak just begins to split into two. This is the coalescence temperature (Tc).

Step 5: Low-Temperature Spectrum Acquisition

-

Continue to lower the temperature until two well-resolved peaks are observed.

-

Record the chemical shifts of the two individual peaks (νax and νeq) at a temperature well below Tc. The difference between these is the chemical shift difference (Δν) in Hertz.

Step 6: Calculation of the Rate Constant (k) at Coalescence

-

For a simple, uncoupled two-site exchange, the rate constant at the coalescence temperature can be calculated using the following equation:

-

k = (π * Δν) / √2

-

Step 7: Calculation of the Gibbs Free Energy of Activation (ΔG‡)

-

The Gibbs free energy of activation can then be calculated using the Eyring equation, which relates the rate constant to the free energy of activation.[7][8]

-

ΔG‡ = -RTc * ln(k * h / (kB * Tc))

-

Where:

-

R is the gas constant (8.314 J/mol·K)

-

Tc is the coalescence temperature in Kelvin

-

k is the rate constant at Tc

-

h is Planck's constant (6.626 x 10-34 J·s)

-

kB is the Boltzmann constant (1.381 x 10-23 J/K)

-

-

A more complete analysis can be performed by fitting the line shapes of the spectra at multiple temperatures to derive the Arrhenius and Eyring parameters (enthalpy and entropy of activation).[9][10]

DNMR Workflow Visualization

Caption: Workflow for DNMR determination of the this compound ring inversion barrier.

Computational Chemistry: Modeling the Inversion Pathway

Computational chemistry provides a powerful in silico alternative for determining the energy barrier of this compound ring inversion.[11][12] These methods allow for the detailed exploration of the potential energy surface and the identification of ground and transition states.

The Logic of Computational Modeling: From Geometries to Energies

The fundamental principle of the computational approach is to model the structures of the stable chair conformation (ground state) and the half-chair conformation (transition state) and then calculate the energy difference between them. This energy difference corresponds to the activation energy barrier.

Density Functional Theory (DFT) is a widely used and reliable method for such calculations, offering a good balance between accuracy and computational cost.[13][14] The choice of the functional and basis set is critical for obtaining accurate results. For instance, the B3LYP functional with a 6-31G(d,p) basis set is a common starting point for geometry optimizations and frequency calculations.[5]

A key aspect of this process is the verification of the stationary points. A true energy minimum (the chair conformation) will have no imaginary frequencies in its vibrational analysis. In contrast, a first-order saddle point (the transition state) will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—in this case, the ring inversion.[12]

A Self-Validating Computational Protocol

This protocol outlines the steps for calculating the ring inversion barrier using a typical quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

Step 1: Building the Initial Structures

-

Construct the 3D structures of the this compound chair and half-chair conformations. Most molecular modeling software has built-in fragments for the chair conformation. The half-chair may need to be constructed manually by moving one carbon atom into the plane of its three adjacent carbons.

Step 2: Geometry Optimization of the Ground State (Chair Conformation)

-

Perform a geometry optimization of the chair conformation using a suitable level of theory (e.g., B3LYP/6-31G(d,p)). This will find the lowest energy arrangement of the atoms for the chair structure.

Step 3: Frequency Calculation for the Ground State

-

Perform a frequency calculation on the optimized chair geometry at the same level of theory.

-

Validation: Confirm that there are no imaginary frequencies. This verifies that the optimized structure is a true energy minimum.

Step 4: Geometry Optimization of the Transition State (Half-Chair Conformation)

-

Perform a transition state (TS) optimization of the half-chair conformation using an appropriate algorithm (e.g., QST2, QST3, or an eigenvector-following method). This will locate the first-order saddle point on the potential energy surface.

Step 5: Frequency Calculation for the Transition State

-

Perform a frequency calculation on the optimized transition state geometry.

-

Validation: Confirm that there is exactly one imaginary frequency. The corresponding vibrational mode should visually correspond to the ring inversion motion.

Step 6: Calculation of the Energy Barrier

-

The electronic energy barrier is the difference in the electronic energies of the transition state and the ground state.

-

For a more accurate Gibbs free energy of activation (ΔG‡), include the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy obtained from the frequency calculations.

-

ΔG‡ = GTS - GGS

-

Visualizing the Ring Inversion Pathway and Computational Workflow

Caption: Energy profile for this compound ring inversion.

Caption: Workflow for computational determination of the ring inversion barrier.

A Comparative Analysis: Experimental vs. Computational Approaches

Both DNMR spectroscopy and computational chemistry offer valuable insights into the energy barrier of this compound ring inversion. The choice between them often depends on the specific research question, available resources, and desired level of detail.

| Feature | Dynamic NMR Spectroscopy | Computational Chemistry |

| Nature | Experimental | Theoretical / In Silico |

| Primary Observable | Coalescence Temperature (Tc) | Optimized Geometries and Energies |

| Information Provided | Gibbs Free Energy of Activation (ΔG‡) | ΔG‡, ΔH‡, ΔS‡, and detailed structural information |

| Strengths | Direct measurement of the dynamic process in solution; accounts for solvent effects. | Provides detailed mechanistic insight; can study unstable or hypothetical molecules. |

| Limitations | Requires a suitable molecule and solvent; can be time-consuming; provides limited structural information about the transition state. | Accuracy is dependent on the level of theory; solvent effects need to be modeled explicitly. |

| Typical Barrier (kcal/mol) | ~10.2 - 10.3 | ~10.0 - 11.0 |

The values obtained from both methods are generally in good agreement, which provides a strong cross-validation for our understanding of this fundamental chemical process.[11][15]

Conclusion

The determination of the energy barrier for this compound ring inversion is a classic problem in physical organic chemistry that elegantly demonstrates the synergy between experimental and computational techniques. DNMR spectroscopy provides a direct, empirical measure of the kinetic barrier in the solution phase, while computational chemistry offers a detailed exploration of the potential energy surface, revealing the structures and energies of the transient species involved. For researchers in drug development and materials science, a thorough understanding and application of these methods are indispensable for predicting and controlling the conformational behavior of cyclic molecules, which is often a critical determinant of their function. The self-validating protocols and workflows presented in this guide provide a robust framework for accurately quantifying this fundamental energetic parameter.

References

-

Dynamics and Entropy of this compound Rings Control pH-Responsive Reactivity. Journal of the American Chemical Society Au. [Link]

-

Eyring equation. Wikipedia. [Link]

-

Conformational study of cis-1,4-di-tert-butylthis compound by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry. [Link]

-

Dynamics and Entropy of this compound Rings Control pH-Responsive Reactivity. JACS Au. [Link]

-

The this compound Chair Flip – Energy Diagram. Master Organic Chemistry. [Link]

-

A Comparison of the ab Initio Calculated and Experimental Conformational Energies of Alkylcyclohexanes. ResearchGate. [Link]

-

Describe the differences between the Arrhenius equation and Eyring equation. TutorChase. [Link]

-

Arrhenius and Eyring equations. Group of Prof. Hendrik Zipse. [Link]

-

Conformations of this compound. Chemistry LibreTexts. [Link]

-